
3-Biphenylacetic acid, 4'-chloro-5-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-5-ethoxy-3-biphenylacetic acid is an organic compound with the molecular formula C16H15ClO3 It is a derivative of biphenylacetic acid, characterized by the presence of a chloro group at the 4’ position and an ethoxy group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-5-ethoxy-3-biphenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenylacetic acid as the core structure.
Ethoxylation: The ethoxy group is introduced at the 5 position through an etherification reaction, often using ethyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of 4’-Chloro-5-ethoxy-3-biphenylacetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Chloro-5-ethoxy-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Dechlorinated biphenylacetic acid.
Substitution: Various substituted biphenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
4’-Chloro-5-ethoxy-3-biphenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-5-ethoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparación Con Compuestos Similares
4’-Chloro-3-biphenylacetic acid: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
5-Ethoxy-3-biphenylacetic acid: Lacks the chloro group, which may influence its pharmacological properties.
Uniqueness: 4’-Chloro-5-ethoxy-3-biphenylacetic acid is unique due to the presence of both chloro and ethoxy groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Propiedades
Número CAS |
61888-61-7 |
|---|---|
Fórmula molecular |
C16H15ClO3 |
Peso molecular |
290.74 g/mol |
Nombre IUPAC |
2-[3-(4-chlorophenyl)-5-ethoxyphenyl]acetic acid |
InChI |
InChI=1S/C16H15ClO3/c1-2-20-15-8-11(9-16(18)19)7-13(10-15)12-3-5-14(17)6-4-12/h3-8,10H,2,9H2,1H3,(H,18,19) |
Clave InChI |
QPIRXRZUKZBLNR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


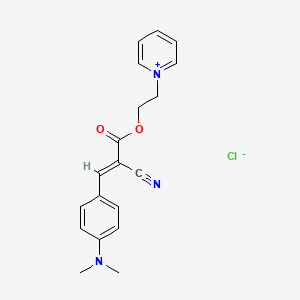
![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804161.png)
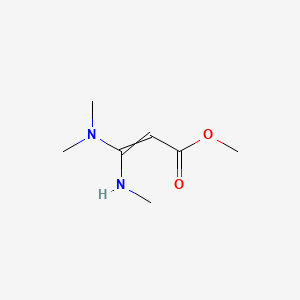
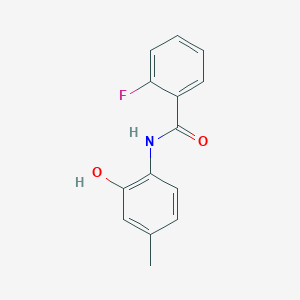
![2-Butanone, 3-[(methylsulfonyl)oxy]-](/img/structure/B13804173.png)

![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804198.png)
![3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)
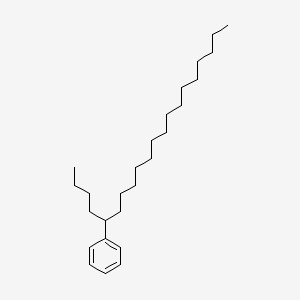
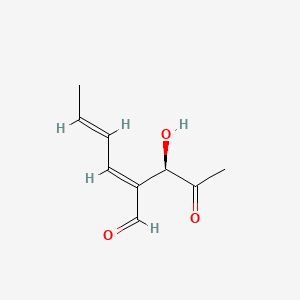
![Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-](/img/structure/B13804209.png)
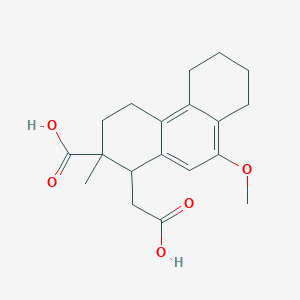
![3,7-Ethanofuro[3,2-b]pyridine](/img/structure/B13804224.png)

